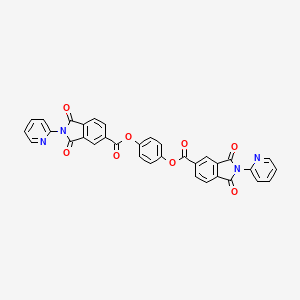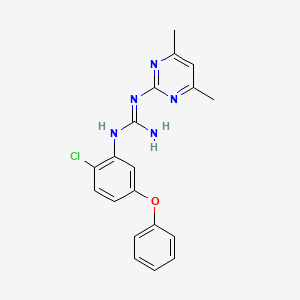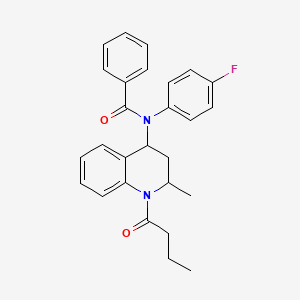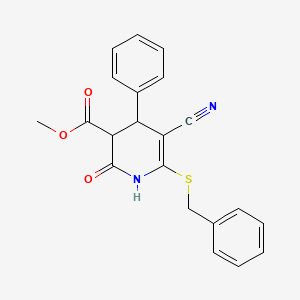
1,4-Phenylene bis(1,3-dioxo-2-(pyridin-2-yl)isoindoline-5-carboxylate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2-carboxylic acid with phthalic anhydride to form the isoindole ring system. This is followed by esterification with 4-hydroxybenzoic acid to introduce the phenyl group. The final step involves the formation of the ester linkage between the two isoindole units.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and isoindole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydro compounds, and substituted isoindole and pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a pharmacophore. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They are evaluated for their efficacy in treating diseases such as cancer, Alzheimer’s, and bacterial infections.
Industry
In the industrial sector, the compound is used in the development of advanced materials, including polymers and nanomaterials. Its conjugated system provides unique electronic properties that are valuable in the production of semiconductors and other electronic devices.
Mécanisme D'action
The mechanism of action of 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anti-cancer effects. Additionally, its interaction with neurotransmitter receptors can influence neurological functions, making it a potential candidate for treating neurological disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine.
Isoindole Derivatives: Compounds such as phthalimide and thalidomide.
Uniqueness
What sets 4-[1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYLOXY]PHENYL 1,3-DIOXO-2-(PYRIDIN-2-YL)-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLATE apart is its dual isoindole and pyridine ring system. This unique structure provides a high degree of conjugation, enhancing its electronic properties and making it a versatile compound for various applications in science and industry.
Propriétés
Formule moléculaire |
C34H18N4O8 |
|---|---|
Poids moléculaire |
610.5 g/mol |
Nom IUPAC |
[4-(1,3-dioxo-2-pyridin-2-ylisoindole-5-carbonyl)oxyphenyl] 1,3-dioxo-2-pyridin-2-ylisoindole-5-carboxylate |
InChI |
InChI=1S/C34H18N4O8/c39-29-23-13-7-19(17-25(23)31(41)37(29)27-5-1-3-15-35-27)33(43)45-21-9-11-22(12-10-21)46-34(44)20-8-14-24-26(18-20)32(42)38(30(24)40)28-6-2-4-16-36-28/h1-18H |
Clé InChI |
OLSGMQWEVHYHCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC4=CC=C(C=C4)OC(=O)C5=CC6=C(C=C5)C(=O)N(C6=O)C7=CC=CC=N7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Tert-butyl-5-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11654898.png)

![2-[(3-Nitrophenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B11654909.png)
![methyl 2-{[3-(3,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B11654912.png)
![ethyl 4-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzoate](/img/structure/B11654919.png)

![1,3,4a-Triphenyl-3,4,4a,5-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11654941.png)
![(6Z)-6-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-methoxybenzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654946.png)
![Ethyl 5-acetyl-2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11654947.png)
![6-{2-(1,3-benzodioxol-5-yl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11654951.png)
![ethyl 2-(2,5-dimethyl-3-{(E)-[1-(4-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11654952.png)

![4-methyl-N-[2-oxo-1-phenyl-2-(1,4,7-trioxa-10-azacyclododecan-10-yl)ethyl]benzenesulfonamide](/img/structure/B11654964.png)
![2-amino-4-[4-(difluoromethoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11654969.png)
